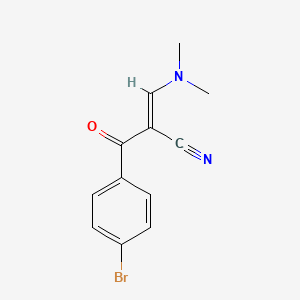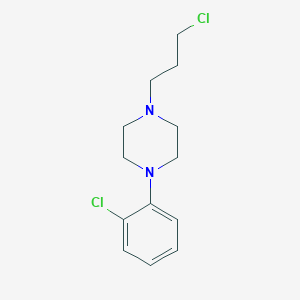
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine
Übersicht
Beschreibung
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine is a compound belonging to the piperazine family, which is known for its diverse biological activities Piperazine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 1,3-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating neurological disorders and other diseases.
Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of other piperazine derivatives.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)piperazine: This compound lacks the 3-chloropropyl group, which may result in different biological activities and reactivity.
1-(3-Chloropropyl)piperazine: This compound lacks the 2-chlorophenyl group, which also affects its biological properties and chemical reactivity.
1-(2,3-Dichlorophenyl)piperazine: This compound has an additional chlorine atom on the phenyl ring, which can influence its interactions with biological targets and its chemical behavior.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15/h1-2,4-5H,3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAKGAUXSCJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325870 | |
| Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52536-36-4 | |
| Record name | NSC520933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



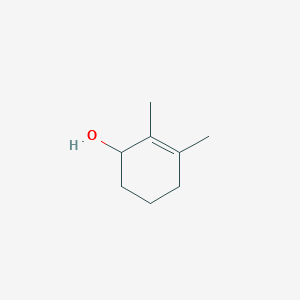
![[4-[(E)-2-acetamido-3-(butan-2-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B1656308.png)
![5-Methyl-2-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1656311.png)
![N-[3-chloro-4-(2,3-dichlorophenoxy)phenyl]acetamide](/img/structure/B1656312.png)
![4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene](/img/structure/B1656313.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-4-methoxybenzene](/img/structure/B1656317.png)
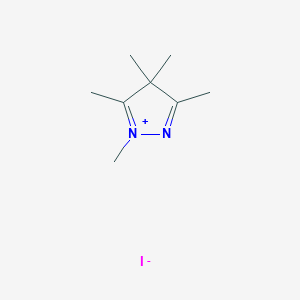
![Ethanamine, 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]-](/img/structure/B1656320.png)

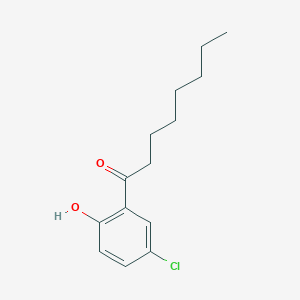
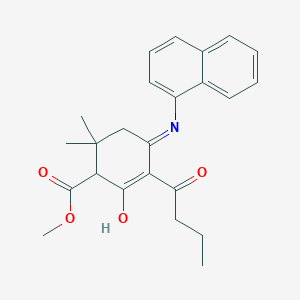
![Methyl 4-[(1H-benzimidazol-2-yl)amino]-3-butanoyl-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B1656325.png)
